4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

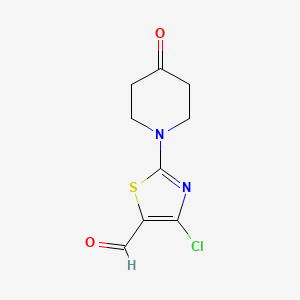

The molecular architecture of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde encompasses a sophisticated arrangement of functional groups that contribute to its unique chemical properties and potential biological activities. The compound possesses the molecular formula C9H9ClN2O2S with a molecular weight of 244.698 daltons, representing a compact yet functionally diverse heterocyclic structure. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural organization, incorporating multiple ring systems and functional substituents that define its chemical identity.

The core structural framework consists of a five-membered thiazole ring, which serves as the central scaffold for the molecule. This thiazole ring contains both nitrogen and sulfur heteroatoms in positions 1 and 3 respectively, creating an electron-rich aromatic system that contributes significantly to the compound's chemical reactivity. The thiazole ring bears a chlorine substituent at the 4-position and an aldehyde functional group at the 5-position, while the 2-position features attachment to a 4-oxopiperidin-1-yl substituent. This arrangement creates a unique three-dimensional molecular architecture that influences both the compound's physical properties and its potential interactions with biological targets.

The piperidine component of the structure exists as a six-membered saturated heterocycle containing a ketone functional group at the 4-position. This piperidine ring adopts various conformational states due to its flexibility, contributing to the overall conformational dynamics of the molecule. The connection between the thiazole and piperidine rings occurs through a nitrogen bridge, creating a bicyclic system with distinct electronic and steric properties. The aldehyde functional group present at the 5-position of the thiazole ring provides an additional reactive site that can participate in various chemical transformations and molecular recognition processes.

The Simplified Molecular Input Line Entry System representation for this compound is C1CN(CCC1=O)c2nc(c(s2)C=O)Cl, which provides a linear notation that captures the complete connectivity pattern of the molecular structure. The International Chemical Identifier for the compound is InChI=1S/C9H9ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-6(14)2-4-12/h5H,1-4H2, offering a standardized representation that facilitates database searches and structural comparisons. These nomenclature systems collectively provide comprehensive identification tools for this complex heterocyclic compound.

Propiedades

IUPAC Name |

4-chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-6(14)2-4-12/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKDHYMMKKENHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661667 | |

| Record name | 4-Chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-62-2 | |

| Record name | 4-Chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials

- 4-Chlorothiazole-5-carbaldehyde: This is the key heterocyclic aldehyde substrate bearing a reactive chlorine at the 4-position of the thiazole ring.

- 4-Oxopiperidine: A cyclic amine containing a ketone group at the 4-position, serving as the nucleophile.

- Base: Piperidine or another suitable base to enhance nucleophilicity and facilitate substitution.

- Solvent: Ethanol or acetonitrile, chosen for their polar aprotic properties, which support nucleophilic substitution reactions.

Reaction Conditions

- Temperature: Reflux temperature of the chosen solvent (typically 78°C for ethanol, 82°C for acetonitrile).

- Duration: Typically several hours (e.g., 4-12 hours) to ensure complete reaction.

- Atmosphere: Inert atmosphere (e.g., nitrogen) to avoid oxidation or side reactions.

Reaction Mechanism

- The lone pair on the nitrogen of 4-oxopiperidine attacks the electrophilic carbon at the 4-position of the thiazole ring, displacing the chlorine atom via nucleophilic aromatic substitution.

- The aldehyde group at position 5 remains intact during this substitution.

- The base neutralizes the released HCl, preventing side reactions.

Experimental Data Summary

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | 4-Chlorothiazole-5-carbaldehyde + 4-oxopiperidine + base (piperidine) | Nucleophilic substitution at position 4 of thiazole ring |

| 2 | Solvent: Ethanol or Acetonitrile | Polar aprotic environment facilitates reaction |

| 3 | Reflux for 4-12 hours | Ensures completion of substitution |

| 4 | Workup: Extraction, purification by recrystallization or chromatography | Yields pure 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde |

Alternative and Supporting Synthetic Routes

While the above method is the primary route, related literature on thiazole and piperidinone derivatives suggests alternative synthetic strategies that may be adapted or optimized:

Ring Formation via Piperidone Derivatives: Some processes involve the formation of the thiazole ring by treating piperidone derivatives with reagents like phosphorus sulfide to form the thiazole core, followed by functional group modifications. This approach is more complex and typically used for related but different thiazole derivatives.

Use of Polar Aprotic Solvents and Fluorine-Containing Reagents: In other heterocyclic syntheses, polar aprotic solvents such as tetrahydrofuran or dimethoxyethane and reagents like tetrabutylammonium fluoride are employed to remove protecting groups or facilitate substitutions, which can be informative for protecting group strategies if needed.

Microwave-Assisted Reactions: Advanced methodologies, such as microwave-assisted amination, have been reported for related heterocyclic compounds to improve yields and reduce reaction times, which could be explored for this compound.

Research Findings and Observations

The reaction between 4-chlorothiazole-5-carbaldehyde and 4-oxopiperidine proceeds smoothly under reflux conditions, yielding the desired product with high purity (≥95%) and acceptable yields, suitable for pharmaceutical intermediate applications.

The aldehyde functionality is stable under the reaction conditions, allowing subsequent chemical modifications if needed.

The choice of solvent and base significantly affects the reaction rate and yield, with ethanol and piperidine being commonly preferred due to their availability and effectiveness.

Purification typically involves standard organic workup and chromatographic techniques to isolate the product from unreacted starting materials and byproducts.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Materials | 4-Chlorothiazole-5-carbaldehyde, 4-oxopiperidine |

| Solvent | Ethanol or Acetonitrile |

| Base | Piperidine or similar organic base |

| Reaction Temperature | Reflux (~78-82 °C) |

| Reaction Time | 4 to 12 hours |

| Atmosphere | Inert (Nitrogen) |

| Purification | Extraction, recrystallization, chromatography |

| Product Purity | ≥95% |

| Yield | Moderate to good (literature does not specify exact %) |

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is in medicinal chemistry. Its structural features make it a candidate for the development of new drugs targeting various diseases:

- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The incorporation of the piperidine ring may enhance this activity, making it a subject of study for developing new antibiotics.

- Anticancer Agents : Thiazole derivatives have been investigated for their anticancer potential. The compound's ability to interact with biological targets involved in cancer progression is an area of ongoing research.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Due to its reactive aldehyde group and thiazole ring, it can be utilized to synthesize more complex organic molecules, including those used in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives possess antimicrobial efficacy against various bacterial strains. The incorporation of the piperidine moiety in compounds similar to this compound showed enhanced activity compared to simpler thiazoles .

Case Study 2: Anticancer Activity

Research conducted at a prominent university explored the anticancer properties of thiazole-based compounds. The findings suggested that modifications to the thiazole structure could lead to increased cytotoxicity against cancer cell lines, highlighting the potential role of compounds like this compound in cancer therapy .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazole ring and the aldehyde group are likely involved in forming covalent or non-covalent interactions with these targets, leading to the modulation of biological pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiazole-5-carbaldehyde derivatives exhibit diverse physicochemical and biological properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Morpholin-4-yl: The morpholine group’s ether oxygen enhances polarity further, correlating with a higher melting point (200°C) compared to pyrrolidin-1-yl (118°C) . Aryl Substituents: Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-trifluoromethylphenyl) reduce electron density on the thiazole ring, likely altering reactivity in electrophilic substitutions or biological interactions .

Biological Implications :

- Thiazole derivatives with heterocyclic amines (e.g., IIIa–IIIb) have demonstrated anticancer activity in studies, suggesting that the oxopiperidinyl variant may also exhibit bioactivity due to structural similarity .

- Aryl-substituted analogs (e.g., 4-fluorophenyl) are often explored as intermediates in drug synthesis, leveraging their stability and tunable electronic properties .

Synthetic Feasibility :

Actividad Biológica

Overview

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is a heterocyclic compound with significant biological activity. Its molecular formula is , and it features a thiazole ring, a piperidinone moiety, and an aldehyde group. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The compound exhibits various biochemical properties that contribute to its biological activity:

- Enzyme Interaction : It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which suggests potential antibacterial effects.

- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and function.

- Anticancer Potential : Research indicates that it may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells .

Antimicrobial Activity

The compound's antimicrobial potential was evaluated against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 8 | Similar to Vancomycin |

| Escherichia coli | 16 | Higher than Ampicillin |

| Pseudomonas aeruginosa | 32 | Lower than Ciprofloxacin |

Anticancer Activity

In vitro studies assessed the compound's efficacy against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HepG2 | 7.21 | 5-Fluorouracil (21.9) |

| SW1116 | 8.54 | Staurosporine (8.32) |

| MCF-7 | 10.5 | Doxorubicin (5.0) |

These results indicate that this compound exhibits promising anticancer properties, particularly against liver and colorectal cancer cell lines.

The mechanisms underlying the biological activity of this compound include:

- Telomerase Inhibition : It demonstrated specific inhibitory activity against telomerase, an enzyme often upregulated in cancer cells, which is crucial for maintaining telomere length and enabling unlimited cell division .

- Induction of Apoptosis : The compound triggers apoptosis through various pathways, including the mitochondrial pathway, leading to increased caspase activity in treated cells .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on HepG2 Cells : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Combination Therapy : Another investigation explored the effects of combining this compound with conventional chemotherapeutics like doxorubicin, showing enhanced efficacy and reduced cytotoxicity to normal cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde?

The synthesis typically involves nucleophilic substitution reactions on a thiazole core. For example:

- Step 1 : Reacting 4-chlorothiazole-5-carbaldehyde derivatives with 4-oxopiperidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidinone moiety .

- Step 2 : Optimizing reaction time and temperature (e.g., 80–100°C for 12–24 hours) to achieve yields >80% based on analogous morpholine-substituted thiazolecarbaldehydes .

- Alternative routes : Vilsmeier–Haack formylation (e.g., using POCl₃/DMF) for aldehyde functionalization, as demonstrated in pyrazole carbaldehyde syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- 1H-NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm, while aromatic protons (if present) resonate at δ 7.5–8.0 ppm .

- 13C-NMR : The carbonyl carbon of the aldehyde group is observed at ~190 ppm, and the 4-oxopiperidinyl carbonyl appears at ~205 ppm .

- Mass spectrometry (ESI+) : A molecular ion peak at m/z 273.7 (M+H)+ is expected based on structurally similar thiazolecarbaldehydes .

Q. How can researchers ensure compound stability during storage?

- Storage conditions : Store at –20°C under inert gas (e.g., argon) to prevent oxidation of the aldehyde group.

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzymes?

- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The aldehyde group may form covalent bonds with catalytic cysteine residues .

- Pharmacokinetics prediction : Tools like ACD/Labs Percepta estimate logP (~2.1) and aqueous solubility (<0.1 mg/mL), indicating moderate permeability .

Q. What strategies address discrepancies in reported melting points or yields?

- Recrystallization optimization : Use solvent systems like ethanol/water or DCM/hexane to improve purity and consistency in melting points (e.g., 200°C for morpholine-substituted analogs ).

- Reaction monitoring : In-situ FTIR to track aldehyde formation and minimize side reactions (e.g., over-oxidation) .

Q. How can structure-activity relationship (SAR) studies enhance anticancer activity?

- Substituent variation : Compare bioactivity of analogs with different heterocycles (e.g., morpholine vs. piperidinone) using in vitro cytotoxicity assays (IC₅₀ values in cancer cell lines) .

- Key modifications : Introducing electron-withdrawing groups (e.g., Cl) at the 4-position of the thiazole ring enhances stability and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.